Ethyl methylphosphonate
Description
Significance within Organophosphorus Chemistry
Organophosphorus chemistry is a major branch of chemistry that studies compounds containing a carbon-phosphorus bond. Within this field, phosphonates, characterized by the C-PO(OR)₂ group (where R is an organic group), are a cornerstone. Ethyl methylphosphonate (B1257008), with the chemical formula CH₃P(O)(OH)OC₂H₅, is a monoester of methylphosphonic acid. sigmaaldrich.comcymitquimica.com Its significance stems from several key aspects:
Synthetic Intermediate: Ethyl methylphosphonate serves as a crucial intermediate in the synthesis of other organophosphorus compounds. Its reactivity allows for further chemical modifications, enabling the creation of more complex molecules with desired properties. For instance, it is a known hydrolysis product and, therefore, a marker for certain chemical warfare agents, which underscores its importance in analytical and forensic chemistry. researchgate.net
Structural Model: The relatively simple structure of this compound makes it an excellent model compound for studying the fundamental properties and reactivity of the phosphonate (B1237965) functional group. Research on its spectroscopic and chemical characteristics provides valuable insights that can be extrapolated to more complex phosphonate derivatives.
Precursor Chemistry: The chemistry of alkyl methylphosphonates is of significant interest due to their role as precursors. For example, the related compound dimthis compound is used in the production of certain nerve agents. wikipedia.org While this compound itself is not typically used for this purpose, its chemistry is closely related and studied for detection and decontamination purposes.
Interdisciplinary Research Relevance of Alkyl Methylphosphonates
The influence of alkyl methylphosphonates, including this compound, extends beyond pure chemistry into various interdisciplinary research areas:
Medicinal Chemistry: Phosphonates are recognized for their diverse biological activities. They can act as enzyme inhibitors, and their structural similarity to phosphates allows them to serve as stable bioisosteres in drug design. wikipedia.orgbeilstein-journals.org While research on this compound itself in this context is limited, the broader class of alkyl phosphonates is explored for potential therapeutic applications. researchgate.net
Materials Science: Organophosphorus compounds, including phosphonates, are utilized in the development of new materials. They can be incorporated into polymers to enhance properties such as flame retardancy. wikipedia.org The study of compounds like this compound contributes to the understanding of structure-property relationships in these materials. Lanthanide-based metal phosphonates have also garnered significant attention for their unique magnetic, luminescent, and catalytic properties. acs.org
Environmental and Analytical Chemistry: Due to the environmental persistence of some organophosphorus compounds, there is a need for sensitive analytical methods for their detection. Research has been conducted to develop methods, such as LC-MS/MS, for the analysis of this compound in various matrices. biosynth.com This is particularly relevant for monitoring the degradation of certain industrial chemicals and for verification of compliance with chemical weapons treaties.
Historical Context of Phosphonate Research
The journey of phosphonate research is a long and evolving one, marked by key discoveries that have shaped our current understanding:
Early Discoveries: The foundations of organophosphorus chemistry were laid in the 19th century. One of the first compounds with a direct carbon-phosphorus bond was synthesized in 1873. mdpi.com In 1898, the Michaelis-Arbuzov reaction was discovered, a pivotal method for forming C-P bonds that is still widely used today for the synthesis of phosphonates. mdpi.com
20th Century Developments: The 20th century saw a rapid expansion in organophosphorus chemistry, partly driven by the search for new insecticides during the 1930s by scientists like Gerhard Schrader. wikipedia.orgrsc.org This research also inadvertently led to the discovery of highly toxic nerve agents. wikipedia.org The first naturally occurring phosphonate, 2-aminoethylphosphonic acid, was discovered in 1959, revealing a biological role for the C-P bond. nih.govqub.ac.uk
Modern Era: Contemporary research focuses on developing more efficient and environmentally friendly synthetic methods for phosphonates. rsc.org There is also a growing interest in phosphonate natural products and their biosynthetic pathways, driven by advances in genomics. nih.govresearchgate.net
Current Research Landscape and Future Directions for Phosphonate Esters
The field of phosphonate esters continues to be an active area of research with promising future directions:
Green Chemistry: A significant trend is the development of "green" synthetic routes for phosphonates, aiming to reduce the environmental impact of chemical synthesis. This includes the use of less hazardous reagents and more efficient, catalyst-free reaction conditions. rsc.org
Asymmetric Synthesis: The synthesis of chiral phosphonates is of great interest for applications in medicinal chemistry and asymmetric catalysis. The development of stereoselective methods for the formation of the C-P bond is a key research focus.
Advanced Materials: Phosphonate-based materials are being explored for a wide range of applications, including as metal-organic frameworks (MOFs), proton conductors, and advanced polymers. acs.org The tunability of the phosphonate group allows for the design of materials with specific functions.
Biotechnology and Prodrugs: In medicinal chemistry, the focus is on designing phosphonate prodrugs with improved bioavailability and targeted delivery. acs.orgfrontiersin.org Furthermore, the study of phosphonate metabolism in organisms is opening up new avenues for the discovery of novel antibiotics and other bioactive compounds. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₉O₃P | biosynth.comscbt.com |
| Molecular Weight | 124.08 g/mol | biosynth.comscbt.com |
| CAS Number | 1832-53-7 | biosynth.comscbt.com |
| Boiling Point | 106-107 °C | chemicalbook.com |
| Density | 1.172 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.426 | sigmaaldrich.comchemicalbook.com |
| Flash Point | 113 °C | sigmaaldrich.comsigmaaldrich.com |
| Form | Liquid/Oil | sigmaaldrich.comchemicalbook.com |
Table 2: Key Research Findings Related to Alkyl Methylphosphonates
| Research Area | Key Finding | Significance | Source(s) |
| Organic Synthesis | The Michaelis-Arbuzov reaction is a versatile method for synthesizing phosphonates from trialkyl phosphites and alkyl halides. | Provides a fundamental and widely used route to form the crucial C-P bond. | researchgate.net |
| Analytical Chemistry | Sensitive LC-MS/MS methods have been developed for the detection of this compound in biological and environmental samples. | Enables monitoring and verification related to chemical degradation and treaty compliance. | biosynth.com |
| Medicinal Chemistry | Phosphonates are used as stable bioisosteres for phosphates in drug design, leading to the development of antiviral drugs. | Offers a strategy to improve the metabolic stability of phosphate-containing drugs. | wikipedia.orgacs.org |
| Materials Science | Dimthis compound is used as a flame retardant in various materials. | Highlights the role of phosphonates in enhancing the safety and properties of commercial products. | wikipedia.org |
| Natural Products | Genomics has enabled the discovery of numerous phosphonate natural products and their biosynthetic pathways. | Opens new avenues for the discovery of novel antibiotics and other bioactive compounds. | nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy(methyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-3-6-7(2,4)5/h3H2,1-2H3,(H,4,5) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZOPKFMKMAWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862761 | |
| Record name | Ethyl hydrogen methylphosphonate | |
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Molecular Weight |
124.08 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Ethyl methylphosphonate | |
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Vapor Pressure |
0.01 [mmHg] | |
| Record name | Ethyl methylphosphonate | |
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CAS No. |
1832-53-7 | |
| Record name | Ethyl methylphosphonic acid | |
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| Record name | Ethyl hydrogen methylphosphonate | |
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| Record name | Ethyl methylphosphonate | |
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| Record name | ETHYL METHYLPHOSPHONATE | |
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Advanced Synthetic Methodologies for Ethyl Methylphosphonate and Its Derivatives
Phosphite-Based Synthesis Routes
Phosphite-based synthesis is a cornerstone in the preparation of phosphonates. The high reactivity of trivalent phosphorus esters makes them ideal precursors for generating the more stable pentavalent phosphonate (B1237965) structure.
Michaelis-Arbuzov Rearrangements for Phosphonate Ester Synthesis
The Michaelis-Arbuzov reaction is a fundamental and widely utilized method for forming carbon-phosphorus bonds, essential for synthesizing phosphonates. wikipedia.orgjk-sci.comsynarchive.com Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction involves the transformation of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. wikipedia.orgjk-sci.comsynarchive.com
The reaction mechanism initiates with a nucleophilic attack (SN2) by the phosphorus atom of the trialkyl phosphite on the electrophilic carbon of the alkyl halide. wikipedia.orgjk-sci.com This step forms a phosphonium (B103445) salt as an intermediate. wikipedia.orgjk-sci.com Subsequently, the displaced halide anion attacks one of the alkyl groups of the phosphonium salt in another SN2 reaction, leading to the formation of the final phosphonate ester and a new alkyl halide. wikipedia.orgorganic-chemistry.org
For the synthesis of ethyl methylphosphonate (B1257008), a common approach involves the reaction of triethyl phosphite with methyl bromide. google.com The reaction typically requires elevated temperatures, often between 120°C and 160°C, to drive the rearrangement. wikipedia.org The reactivity of the alkyl halide is a critical factor, with the order being R-I > R-Br > R-Cl. jk-sci.com While primary alkyl halides are most effective, secondary and tertiary halides are generally not suitable for this reaction. jk-sci.com
Table 1: Michaelis-Arbuzov Reaction Parameters
| Reactants | Typical Conditions | Key Features |
|---|---|---|
| Trialkyl phosphite and primary alkyl halide | 120-160 °C | Forms a stable P-C bond. mdpi.com |
| Triethyl phosphite and methyl bromide | Autogenous pressure | Yields diethyl methylphosphonate. google.com |
| Silyl (B83357) phosphites and alkyl halides | Room Temperature | Reactivity order is RCl > RBr > RI. mdpi.com |
Recent advancements have focused on improving the reaction conditions. For instance, Lewis acid-mediated Michaelis-Arbuzov reactions can proceed at room temperature, offering a more facile preparation route. organic-chemistry.org Additionally, a radical-based alternative to the traditional nucleophilic substitution has been developed, allowing the reaction to occur at room temperature under mild conditions with a broader range of alkyl halides, including secondary and even tertiary ones. chinesechemsoc.org
Transesterification Processes in Phosphite Chemistry
Transesterification is another significant process in phosphite chemistry, allowing for the modification of existing phosphonate esters. This reaction involves the exchange of an alkoxy group of a phosphonate with an alcohol, catalyzed by either an acid or a base.
While direct transesterification of phosphonates can be challenging, it is a viable route for creating diversity in phosphonate derivatives. For instance, a two-step procedure involving the transesterification of diethyl phosphite with a diol, followed by a palladium-catalyzed coupling, has been used to synthesize vinyl phosphonates. organic-chemistry.org
Bio-inspired catalysts, such as a dicopper(II) macrocyclic complex, have been shown to efficiently promote the transesterification of dialkyl phosphates, which are structurally related to phosphonates. nih.govacs.org This suggests potential for developing similar catalytic systems for phosphonate transesterification. The mechanism often involves the activation of the substrate through coordination to the metal ions. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as effective organocatalysts for the transesterification of phosphorus esters under mild conditions. researchgate.net
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, a field known as green chemistry. biofueldaily.combioengineer.orgsciencedaily.com This has led to the exploration of alternative reaction conditions for phosphonate synthesis to minimize waste, reduce energy consumption, and avoid the use of hazardous solvents. biofueldaily.comrsc.org
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers numerous advantages, including reduced waste, lower costs, and often simpler product isolation. Several methods for phosphonate synthesis have been adapted to solvent-free conditions. rsc.org
For example, the synthesis of α-aminophosphonates, a class of phosphonate derivatives, has been achieved under solvent-free conditions using a three-component Kabachnik-Fields reaction. rsc.org In one instance, a mixture of an amine, an aldehyde, and dimethyl phosphonate was irradiated with microwaves in the presence of a solid acid catalyst to yield the desired product in high yields and short reaction times. rsc.org Another approach utilized a highly crystalline CuO nanopowder as a catalyst for the solvent-free synthesis of α-aminophosphonates at ambient temperature. semanticscholar.org The catalyst's large surface area and reusable nature contribute to the green credentials of this method. semanticscholar.org
Table 2: Comparison of Solvent-Free Synthesis Methods for Phosphonate Derivatives
| Method | Catalyst | Conditions | Advantages |
|---|---|---|---|
| Kabachnik-Fields Reaction | Molybdate Sulfuric Acid (MSA) | Microwave irradiation, 60°C | High yields, short reaction times, reusable catalyst. rsc.org |
| Kabachnik-Fields Reaction | CuO Nanopowder | Ambient temperature | Atom-efficient, recyclable catalyst, no base required. semanticscholar.org |
| Hydrophosphonylation of Aldehydes | Biosourced "Eco-MgZnOx" | Solventless | High conversions, mild conditions, reusable catalyst. mdpi.com |
Ultrasound-Assisted Synthetic Protocols
Ultrasound irradiation has emerged as a valuable tool in green chemistry for accelerating chemical reactions. rsc.org Sonication provides energy through acoustic cavitation, leading to localized high temperatures and pressures that can enhance reaction rates and yields. rsc.org
Ultrasound-assisted methods have been successfully applied to the synthesis of various phosphonate derivatives. rsc.org For instance, the synthesis of α-hydroxyphosphonates has been achieved in high yields and short reaction times by irradiating a mixture of an aldehyde or ketone and a trialkyl phosphite under solvent- and catalyst-free conditions. rsc.org Similarly, the Kabachnik-Fields reaction for producing α-aminophosphonates can be significantly accelerated using ultrasound, with comparable yields to conventional heating but in a fraction of the time. rsc.orgsciforum.net One study reported the synthesis of novel phosphonate derivatives targeting topoisomerase II as potential anticancer agents using an ultrasonic processor at room temperature. ijcr.info
Microwave-Promoted Synthesis
Microwave-assisted synthesis is another key green chemistry technique that can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. rsc.org Microwaves directly heat the reactants and solvent, leading to rapid temperature increases and enhanced reaction kinetics. rsc.org
This technology has been widely adopted for the synthesis of phosphonates. rsc.org The Michaelis-Arbuzov reaction, for example, shows remarkable rate acceleration under microwave irradiation, facilitating the synthesis of various phosphonates. researchgate.net Microwave-assisted Kabachnik-Fields reactions have been performed under solvent-free conditions to produce α-aminophosphonates with high yields in just a few minutes. rsc.orgjmaterenvironsci.com In some cases, these reactions can proceed without a catalyst. jmaterenvironsci.com The selective monoesterification of alkylphosphonic acids has also been achieved using microwave irradiation in the presence of an ionic liquid, highlighting the versatility of this green technique. nih.gov
Catalytic Systems for Sustainable Phosphonate Synthesis
The development of sustainable and "green" chemical processes is a significant focus in modern synthetic chemistry, and the synthesis of phosphonates is no exception. sciencedaily.comaithor.combioengineer.org Researchers have been exploring various catalytic systems to improve the efficiency and environmental friendliness of phosphonate production. sciencedaily.com
One notable approach involves the use of a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system for the synthesis of benzyl (B1604629) phosphonates. frontiersin.orgnih.govresearchgate.net In this method, PEG-400 acts as a benign solvent and a phase transfer catalyst, while KI facilitates the in situ formation of benzyl iodide. frontiersin.orgresearchgate.net This system, combined with potassium carbonate (K₂CO₃), allows the reaction to proceed smoothly at room temperature, achieving excellent yields and selectivity without the need for volatile or toxic organic solvents. frontiersin.orgnih.gov
Another advancement is the development of heterogeneous catalysts, such as a nickel-based catalyst (Ni@CPOL-dppp&PPh₃), for the direct synthesis of H-phosphonate diesters from sodium hypophosphite and various alcohols. acs.org This method avoids the use of phosphorus trichloride (B1173362) and demonstrates high reactivity, stability, and recyclability, offering a promising route for industrial applications. acs.org
Furthermore, biocatalysis, employing enzymes or whole-cell systems, is emerging as a green alternative for phosphonate synthesis. mdpi.com This approach offers high selectivity and milder reaction conditions, reducing the generation of hazardous by-products. mdpi.com For instance, photobiocatalytic processes have been utilized for the conversion of epoxymethyl dimethyl phosphonate to dimethyl (1E)-3-hydroxyprop-1-enylphosphonate. mdpi.com The sol-gel process is another green method used to create organic-inorganic hybrid materials containing phosphorus under mild conditions, often using water or alcohol as solvents at room temperature. researchgate.net
Catalyst-free methods, often assisted by ultrasound or microwaves, have also been developed for the synthesis of α-aminophosphonates and α-hydroxyphosphonates. rsc.org For example, the Kabachnik–Fields reaction, a three-component reaction of an aldehyde, an amine, and a dialkyl phosphite, can be effectively carried out under solvent-free conditions using nano CaO as a catalyst. rsc.org
| Catalytic System | Key Features | Advantages | Reference(s) |
| PEG/KI/K₂CO₃ | Uses PEG-400 as a solvent and phase transfer catalyst. | Environmentally benign, mild reaction conditions, high yield and selectivity. | frontiersin.orgnih.govresearchgate.net |
| Ni@CPOL-dppp&PPh₃ | Heterogeneous nickel catalyst. | High reactivity, stability, recyclability, avoids hazardous reagents. | acs.org |
| Biocatalysts (Enzymes/Whole-cells) | Utilizes biological systems. | High selectivity, mild and eco-friendly conditions, fewer by-products. | mdpi.com |
| Nano CaO | Nanoparticle catalyst for Kabachnik-Fields reaction. | Solvent-free conditions, high yields. | rsc.org |
| Sol-Gel Process | Forms organic-inorganic hybrid networks. | Mild conditions, uses green solvents like water or alcohol. | researchgate.net |
Derivatization Strategies and Functionalization Reactions
The versatility of this compound and its analogs allows for a wide range of derivatization and functionalization reactions, leading to the creation of novel materials with tailored properties.
Synthesis of Phosphonate-Functional Monomers and Oligomers
Phosphonate-containing monomers and oligomers are valuable building blocks for the synthesis of functional polymers with applications in various fields, including materials science and biomedicine. nih.govacs.org A common strategy for synthesizing these monomers is the Michael addition of primary amines to diethyl vinylphosphonate (B8674324). acs.orgacs.org This reaction is highly selective and provides a route to a variety of multifunctional phosphonates. acs.orgacs.org
Another significant class of monomers are vinylphosphonates. rsc.orgencyclopedia.pub Dialkyl vinylphosphonate monomers can be prepared through several pathways, including the Arbuzov reaction of vinyl chloride with triethyl phosphite in the presence of nickel or platinum catalysts. rsc.org Vinylphosphonic acid (VPA) itself is a key monomer for producing sidechain-functionalized polymers. encyclopedia.pubrsc.org The polymerization of VPA and its derivatives can be achieved through radical polymerization, leading to poly(vinylphosphonic acid) (PVPA) and related polymers. encyclopedia.pubbohrium.comresearchgate.net
Phosphonate-functionalized polymers can also be synthesized via ring-opening polymerization (ROP) of cyclic phosphonate monomers. nih.govmdpi.com This method allows for the creation of well-defined polycarbonates with low dispersity. nih.gov Furthermore, phosphorus- and silicon-containing monomers and oligomers with terminal phosphonate groups can be synthesized through the dealkylation of methyl esters of phosphonic acids with dichlorosilanes. tandfonline.com
| Monomer Type | Synthetic Method | Key Reactants | Reference(s) |
| Aminoalkylphosphonates | Michael Addition | Diethyl vinylphosphonate, Alkylamines | acs.orgacs.org |
| Dialkyl Vinylphosphonates | Arbuzov Reaction | Vinyl chloride, Triethyl phosphite | rsc.org |
| Vinylphosphonic Acid | Dehydrochlorination/Hydrolysis | 2-chloroethylphosphonic acid derivatives | encyclopedia.pubrsc.org |
| Phosphonate-functional Polycarbonates | Ring-Opening Polymerization | Cyclic phosphonate monomers | nih.govmdpi.com |
| Phosphorus- and Silicon-containing Monomers | Dealkylation | Methyl esters of phosphonic acids, Dichlorosilanes | tandfonline.com |
Coupling Reactions for Complex Phosphonate Structures, e.g., Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the synthesis of complex phosphonate esters. google.comgoogle.comatlanchimpharma.com This reaction facilitates the condensation of an acidic component, such as a phosphonic acid, with a primary or secondary alcohol using triphenylphosphine (B44618) (PPh₃) and a dialkylazodicarboxylate like diethyl azodicarboxylate (DEAD). google.comgoogle.comatlanchimpharma.com A key advantage of the Mitsunobu reaction is its stereospecificity, proceeding with an inversion of configuration at the alcohol's stereocenter. google.comatlanchimpharma.com
This method has been successfully applied to synthesize phosphonate esters from methyl phosphonates and various alcohols, followed by selective demethylation to yield the desired phosphonic acid monoester. google.comgoogle.com While the reaction has been widely used for carboxylic acids and phenols, its application with phosphonic acids has been more limited but has shown promise for creating sterically hindered phosphonate esters. google.comgoogle.com Researchers have also investigated the formation of nucleoside 5'-H-phosphonate monoesters under Mitsunobu conditions, highlighting the reaction's sensitivity to reactant ratios and solvents. arkat-usa.org
Formation of Phosphonamidates and Related Analogs
Phosphonamidates, where an oxygen atom in the phosphonate group is replaced by a nitrogen atom, are an important class of organophosphorus compounds with potential biological activity. mdpi.comwikipedia.orgmdpi.com The synthesis of phosphonamidates often presents challenges, but several effective methods have been developed. mdpi.comfu-berlin.de
One approach involves the use of phosphonylaminium salts, which allows for the synthesis of mixed n-alkylphosphonate diesters or amino acid-derived n-alkylphosphonamidates without the need for harsh reagents. mdpi.comresearchgate.net Another common method is the Atherton-Todd reaction, which can be used to convert the P-H bond of compounds like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) into a P-N bond to form phosphonamidate derivatives. scispace.com
Phosphonopeptides, which contain a phosphonamidate bond, are often synthesized via the phosphonylation of amino or peptide esters with phosphonochloridates. nih.gov These phosphonochloridates can be prepared by chlorinating dialkyl phosphonates with reagents like phosphorus pentachloride or thionyl chloride. nih.gov A one-pot sequential strategy has also been developed, involving the in-situ generation of phosphonites from Grignard reagents and triethyl phosphite, followed by treatment with iodine and amines to produce phosphonamidates in good yields. researchgate.net
Incorporation into Heterocyclic Systems via Multicomponent Reactions
The incorporation of a phosphonate group into heterocyclic structures can lead to compounds with significant biological and medicinal properties. beilstein-journals.orgarkat-usa.orgresearchgate.netmdpi.comnih.gov Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for synthesizing these complex molecules in a single step from simple starting materials. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net
The Kabachnik-Fields reaction is a prominent MCR for producing α-aminophosphonates by condensing an amine, a carbonyl compound, and a dialkyl phosphite. rsc.orgarkat-usa.orgresearchgate.net This reaction can be catalyzed by various agents, including Lewis acids and even under catalyst-free conditions, sometimes assisted by microwave irradiation. rsc.orgresearchgate.net
Another versatile approach involves the three-component reaction of salicylaldehydes, malononitrile, and dialkyl phosphites to synthesize (2-amino-3-cyano-4H-chromen-4-yl)phosphonate derivatives. researchgate.netmdpi.com Isocyanide-based MCRs and metal-catalyzed MCRs, often employing palladium or copper, have also been utilized to create a diverse range of phosphorylated heterocycles. beilstein-journals.org These methods provide direct access to complex structures like isoquinoline-1-phosphonates and (2H-isoindol-1-yl)phosphonates. beilstein-journals.org
Phosphorylation of Organic Substrates
Phosphorylation, the introduction of a phosphonate group onto an organic substrate, is a fundamental transformation in organophosphorus chemistry. There are two main approaches to creating heterocyclic phosphonates: the direct phosphorylation of a pre-existing heterocyclic system or the construction of the heterocyclic ring from a phosphoryl-functionalized substrate. beilstein-journals.org
The direct phosphorylation can occur through either electrophilic or nucleophilic substitution on the heterocycle. Ring-closure reactions of substrates already containing a phosphonate group, through cyclization or cycloaddition reactions, are also a common and effective strategy. beilstein-journals.org
Selective Demethylation and Related Transformations
The synthesis of phosphonate esters often yields diesters, such as those containing both a methyl group and a different alkyl or aryl group. For the creation of specific phosphonic acid monoesters, the selective removal of one of these ester groups is a critical step. The methyl group, in particular, can be selectively cleaved in the presence of other, more sterically hindered or electronically different ester groups, a process known as selective demethylation. google.comgoogle.com This transformation is a cornerstone in the synthesis of complex phosphonate derivatives and phosphonic acid monoesters, which are valuable intermediates in various chemical fields. google.comresearchgate.net
A prevalent and effective method for achieving selective demethylation involves the use of silyl halides, most notably bromotrimethylsilane (B50905) (TMSBr). google.comresearchgate.net This reagent readily attacks the less sterically hindered methyl ester group to form a silyl ester intermediate. Subsequent treatment with an alcohol, such as methanol (B129727) (methanolysis), cleaves the silyl-oxygen bond to yield the desired phosphonic acid monoester. researchgate.net This two-step, one-pot procedure is highly efficient and provides good to excellent yields. researchgate.net
Another approach for demethylation utilizes lithium salts. For instance, refluxing a dimethyl phosphonate, such as dimthis compound, with lithium bromide in acetone (B3395972) can effect demethylation to produce the corresponding lithium salt of the phosphonic acid monoester. nih.gov More specialized reagents, such as the super-hydride lithium tri-sec-butylborohydride (Li(s-Bu)₃BH), have also been successfully employed for O-demethylation in the synthesis of complex phosphonate analogs. nih.govresearchgate.net
Research has demonstrated a robust, three-stage route for synthesizing various alkyl hydrogen methylphosphonates. This process begins with the transesterification of trimethyl phosphite with a chosen alcohol, followed by an Arbusov reaction with methyl iodide to form an alkyl mthis compound. The final, crucial step is the selective demethylation using bromotrimethylsilane, which produces the target monoester in high yields. researchgate.net
Table 1: Selective Demethylation of Alkyl Methyl Methylphosphonates
| Alkyl Group (R) in RO(MeO)P(O)Me | Demethylation Reagent | Final Product (RO(HO)P(O)Me) Yield (%) | Reference |
| Isopropyl | Bromotrimethylsilane | 97 | researchgate.net |
| n-Butyl | Bromotrimethylsilane | 91 | researchgate.net |
| Isobutyl | Bromotrimethylsilane | 90 | researchgate.net |
| s-Butyl | Bromotrimethylsilane | 91 | researchgate.net |
| Pinacolyl | Bromotrimethylsilane | 89 | researchgate.net |
| Cyclopentyl | Bromotrimethylsilane | 87 | researchgate.net |
| Cyclohexyl | Bromotrimethylsilane | 60 | researchgate.net |
Beyond demethylation, other related transformations are significant in modifying this compound and its precursors. Transesterification, the exchange of an ester group, can be accomplished by reacting a phosphonate with an alcohol, often in the presence of a catalyst like sodium. researchgate.net Alternatively, heating with sodium iodide can also facilitate this exchange. mdpi.com
Other transformations involve direct reactions at the phosphorus acid functional group. For example, ethyl (diethoxymethyl)phosphonic acid can be converted to its corresponding methyl ester, ethyl methyl (diethoxymethyl)phosphonate, by reaction with diazomethane (B1218177). mdpi.com The same acid can be transformed into ethyl (diethoxymethyl)phosphonic chloride using thionyl chloride, creating a reactive intermediate for further synthesis. mdpi.com These methods highlight the versatility of the phosphonate functional group in synthetic organic chemistry.
Chemical Reactivity and Mechanistic Studies of Ethyl Methylphosphonate
Hydrolysis Mechanisms and Kinetics
The hydrolysis of phosphonate (B1237965) esters like ethyl methylphosphonate (B1257008) is a key degradation pathway that can be influenced by pH, temperature, and the presence of catalysts. nih.gov This process involves the cleavage of the ester bond, leading to the formation of corresponding acids and alcohols.
Acid-Catalyzed Hydrolysis Pathways of Phosphonate Esters
The acid-catalyzed hydrolysis of phosphonate esters generally proceeds through a bimolecular mechanism (AAc2), where a water molecule attacks the protonated ester. nih.govcdnsciencepub.com This process typically involves the following steps:
Protonation of the Phosphoryl Oxygen: The reaction is initiated by the protonation of the phosphoryl oxygen atom of the phosphonate ester by an acid catalyst. This protonation increases the electrophilicity of the phosphorus atom.
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the electron-deficient phosphorus atom. This leads to the formation of a pentacoordinate intermediate.
Proton Transfer and Elimination: A proton is transferred from the attacking water molecule to one of the ester groups, which then departs as an alcohol (ethanol in the case of ethyl methylphosphonate).
Studies on various phosphonate esters have shown that the rate of acid-catalyzed hydrolysis can be influenced by the steric and electronic effects of the substituents on the phosphorus atom and the ester group. nih.gov For instance, the hydrolysis of dialkyl phosphonates under acidic conditions is a two-step consecutive reaction, with the rate constants dependent on the nature of the alkyl and aryl substituents. researchgate.net In some cases, particularly with bulky ester groups, a unimolecular mechanism (AAl1) involving C-O bond cleavage may also occur. nih.govcdnsciencepub.com
Table 1: Mechanisms in Acid-Catalyzed Hydrolysis of Phosphonate Esters
| Mechanism | Description | Key Features |
|---|---|---|
| AAc2 | Acid-catalyzed, acyl-oxygen cleavage, bimolecular | Involves nucleophilic attack by water on the protonated ester. nih.govcdnsciencepub.com |
| AAl1 | Acid-catalyzed, alkyl-oxygen cleavage, unimolecular | Involves the formation of a carbocation intermediate. nih.govcdnsciencepub.com |
Base-Catalyzed Hydrolysis Pathways of Phosphonate Esters
Under basic conditions, the hydrolysis of phosphonate esters typically occurs via a bimolecular nucleophilic substitution (BAc2) mechanism. epa.gov This pathway involves the direct attack of a hydroxide (B78521) ion on the phosphorus atom:
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic phosphorus atom of the phosphonate ester.
Formation of a Pentacoordinate Intermediate: This attack results in the formation of a trigonal bipyramidal pentacoordinate intermediate.
Leaving Group Departure: The intermediate then collapses, leading to the cleavage of the P-O bond and the departure of the ethoxide leaving group.
The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for simple alkyl phosphonates. nih.gov The reactivity is sensitive to the steric hindrance around the phosphorus center; bulkier substituents tend to slow down the reaction rate. nih.gov For example, in the alkaline hydrolysis of a series of ethyl phosphinates, steric hindrance within the phosphinate was a major factor influencing the reaction rate. nih.gov
Influence of Metal Ions on Hydrolysis Rates and Mechanisms
Metal ions can significantly catalyze the hydrolysis of phosphonate esters. nih.govcdnsciencepub.com They can function in several ways to enhance the reaction rate:
Lewis Acid Catalysis: The metal ion can coordinate to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water or hydroxide ions.
Delivering the Nucleophile: A metal-bound hydroxide ion can act as the nucleophile, which can be more effective than a free hydroxide ion in certain pH ranges.
Stabilizing the Transition State: The metal ion can stabilize the negatively charged transition state, thereby lowering the activation energy of the reaction.
Different metal ions exhibit varying catalytic efficiencies depending on their charge, size, and coordination properties. mdpi.com For instance, lanthanide ions have been shown to be effective catalysts for the hydrolysis of phosphoric acid diesters. nih.gov Studies on the hydrolysis of ethyl p-nitrophenyl phosphate (B84403) catalyzed by various metal ions like Co(III), Zn(II), and Eu(III) have demonstrated that the mechanism and the nature of the transition state are influenced by the specific metal ion catalyst used. nih.gov
P-O vs. C-O Fission in Hydrolysis Reactions
In the hydrolysis of phosphonate esters, the cleavage can occur at either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. In most cases of acid- and base-catalyzed hydrolysis, the reaction proceeds through P-O bond cleavage. nih.gov However, under certain conditions, C-O bond fission can become a competitive or even the dominant pathway.
The preference for P-O or C-O fission is influenced by several factors:
The Structure of the Ester Group: Esters with secondary or tertiary alkyl groups are more prone to C-O cleavage via a mechanism that involves the formation of a stable carbocation (SN1-like).
Reaction Conditions: Higher temperatures and certain solvent conditions can favor C-O bond cleavage. epa.gov For instance, in the hydrolysis of dimethyl phosphate at low pH, the reaction proceeds mainly through C-O bond fission (78%). hud.ac.uk
The Nature of the Nucleophile: The use of specific reagents can promote C-O bond cleavage. For example, trimethylsilyl (B98337) halides are used to dealkylate phosphonate esters via C-O bond fission. nih.gov
Oxidative Degradation Pathways
The oxidative degradation of this compound is a crucial process for its detoxification. Oxidizing agents can break down the molecule into less harmful substances. Studies on the oxidative degradation of VX, a related chemical warfare agent, show that it can generate ethyl methylphosphonic acid (EMPA) as a product. iwaponline.comresearchgate.net
The reaction of organophosphorus compounds with strong oxidants like bleaching powder can lead to the cleavage of P-S and P-C bonds. iwaponline.comresearchgate.net For example, the oxidative degradation of a VX simulant, O,S-diethyl methylphosphonothioate (OSDEMP), with N,N-dichlorovaleramide resulted in the formation of ethyl methylphosphonic acid. rsc.org The mechanism likely involves an electrophilic attack by the oxidant on the phosphorus or sulfur atom, leading to bond cleavage and subsequent hydrolysis to form the phosphonic acid. The degradation of VX with bleaching powder can ultimately produce O-ethyl methylphosphonate acid (EMPA), sulfonic acids, and inorganic ions. iwaponline.comresearchgate.net
Photodegradation Mechanisms and Products
Photodegradation represents another important pathway for the environmental breakdown of this compound. This process involves the absorption of light, which can lead to the excitation of the molecule and subsequent chemical reactions. The presence of a photocatalyst, such as titanium dioxide (TiO₂), can significantly enhance the rate of degradation.
Studies on the photocatalytic degradation of dimthis compound (DMMP), a simulant for nerve agents, have shown that both the P-CH₃ and P-OCH₃ bonds can be destroyed through photooxidation. acs.org The reaction, carried out under UV irradiation, produces adsorbed species like formate (B1220265) ions and water, with the final phosphorus-containing product being a surface-bound PO₃ species. acs.org The efficiency of photodegradation can be improved by doping the TiO₂ catalyst with other metal ions, such as zirconium, which can enhance photoreactivity. The photodegradation of dithis compound (DEMP) in the atmosphere is primarily initiated by reaction with OH radicals, leading to the formation of ethyl methylphosphonic acid. acs.org
Derivatization Reactions for Analytical and Synthetic Purposes
This compound (EMPA), due to its polarity and low volatility, often requires chemical modification to facilitate its analysis by techniques such as gas chromatography (GC). Derivatization is also a key strategy in synthetic chemistry to create novel molecules with specific properties. These reactions typically target the acidic phosphonic acid group, converting it into a less polar and more volatile ester or another functional group.
For analytical purposes, the primary goal of derivatization is to create a volatile and thermally stable analogue of the analyte that can be readily separated and detected by GC-mass spectrometry (GC-MS). nih.govmdpi.com The most common approaches involve silylation and methylation. mdpi.com
Silylation is a widely used technique where an active proton in the analyte is replaced by a silyl (B83357) group, such as the tert-butyldimethylsilyl (TBDMS) group. mdpi.com For alkyl phosphonic acids like EMPA, a common reagent is N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), often with a catalyst like 1% tert-butyldimethylsilyl chloride (TBDMSCl). nih.gov This reaction converts the nonvolatile EMPA into its volatile TBDMS derivative, which can then be analyzed by GC-MS. nih.gov The formation of the TBDMS derivative of EMPA has been confirmed using GC-time of flight mass spectrometry (TOF-MS). nih.gov This method is sensitive, with detection limits in the low picogram range, and has been successfully applied to the analysis of environmental samples like river water and soil. nih.gov
Methylation is another effective derivatization strategy for phosphonic acids. mdpi.com Reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO·BF₄) have been shown to efficiently methylate a range of phosphonic acids, including EMPA, even in complex matrices. osti.govcanada.ca The reaction proceeds smoothly at ambient temperature, converting EMPA into its corresponding methyl ester. osti.gov This method is advantageous because it can be applied directly to samples in various solvents, like dichloromethane, and can simultaneously derivatize different types of acidic analytes. osti.govcanada.ca
For synthetic purposes , derivatization of phosphonic monoesters like EMPA allows for the creation of phosphonates with two different alkoxy groups. This is achieved through alkylation reactions. For instance, reacting a phosphonic monoester with an alkyl halide in the presence of a base like triethylamine (B128534) can yield the corresponding dialkyl phosphonate. researchgate.net Microwave-assisted conditions have been shown to be an efficient way to carry out these alkylations, often providing high yields of the desired products. researchgate.net Such reactions are valuable for synthesizing a variety of phosphonate intermediates that can be used as precursors for other complex molecules, including flame retardants or compounds with specific biological activities. researchgate.net
Table 1: Derivatization Reactions of this compound for Analytical and Synthetic Applications
| Purpose | Reaction Type | Reagent(s) | Product Type | Analytical Method | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Analytical | Silylation | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl | tert-Butyldimethylsilyl (TBDMS) ester | GC-MS, GC-TOF-MS | Forms volatile derivative suitable for GC; detection limits < 5 pg. | nih.govmdpi.com |
| Analytical | Methylation | Trimethyloxonium tetrafluoroborate (TMO·BF₄) | Methyl ester | GC-MS | Efficient methylation in organic matrices at ambient temperature. | osti.govcanada.ca |
| Synthetic | Alkylation | Alkyl halides + Triethylamine | Dialkyl phosphonate | N/A | Allows synthesis of phosphonates with mixed alkoxy groups; microwave assistance improves efficiency. | researchgate.net |
Complexation Chemistry and Coordination with Metal Centers
The phosphonate group in this compound and related compounds is an effective ligand for a wide range of metal ions, owing to the negatively charged oxygen atoms which act as excellent coordination sites. The study of these coordination complexes is crucial for understanding their roles in catalysis, environmental chemistry, and biological systems.
The coordination chemistry of phosphonates has been extensively studied with various metal ions, including alkaline-earth metals, transition metals, and lanthanides. rsc.orgnih.govnih.gov Potentiometric titrations and NMR spectroscopy are common techniques used to determine the stability constants and structures of these complexes in solution. rsc.orgresearchgate.net
Studies on ligands containing methylphosphonate groups, such as ethylenedinitrilopoly(methylphosphonic acids), show that the stability of their complexes with alkaline-earth metal ions (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) increases with the number of phosphonate groups available for coordination. rsc.org This indicates that the phosphonate moiety is directly involved in binding the metal center.
Transition metals often form highly stable complexes with phosphonate-containing ligands. acs.orgresearchgate.net For example, dinuclear cobalt(III) complexes can feature aryl methylphosphonate esters bridging the two metal centers. nih.gov In such arrangements, the phosphonate group coordinates to both metal ions, influencing the reactivity of the ester. nih.gov The hydrolysis of these coordinated esters has been studied as a model for enzymatic reactions. nih.gov Similarly, zinc(II) has been shown to catalyze the methanolysis of O-ethyl O-aryl methylphosphonates, a reaction that proceeds via the coordination of the phosphonate to the Zn²⁺ ion. nih.gov Ligands incorporating phosphinate or phosphonate groups on a triazacyclononane (TACN) framework show high selectivity and thermodynamic stability for Ga³⁺. acs.org
Lanthanide ions also exhibit strong interactions with phosphonates. Lanthanum(III) has been found to be a potent catalyst for the methanolysis of O-ethyl O-aryl methylphosphonates, with catalytic effects leading to rate enhancements of up to 10⁸-fold. nih.gov The proposed mechanism involves a pre-equilibrium coordination of the substrate to the La³⁺ ion, followed by an intramolecular delivery of a coordinated methoxide. nih.gov The stability of Gd(III) complexes with ligands containing phosphonate arms is also notably high, which is relevant for applications in medical imaging. mdpi.com The coordination typically involves the phosphonate oxygen atoms, and in some cases, other donor atoms within the ligand can lead to the formation of highly stable chelate structures. mdpi.commdpi.com
Table 2: Studies on the Complexation of Methylphosphonate-Containing Ligands with Metal Centers
| Metal Ion(s) | Ligand Type | Coordination Insights | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | Ethylenedinitrilopoly(methylphosphonic acids) | Phosphonate groups are the primary binding sites. | Complex stability increases with the number of phosphonate groups. | rsc.org |
| Co(III) | Aryl methylphosphonate esters | Bridging coordination between two Co(III) centers. | The phosphonate group coordinates to both metal ions. | nih.gov |
| Zn(II), La(III) | O-Ethyl O-aryl methylphosphonates | Pre-equilibrium coordination of the phosphonate to the metal ion. | Significant catalytic enhancement of methanolysis (up to 10⁸-fold for La³⁺). | nih.gov |
| Ga³⁺ | 1,4,7-Triazacyclononane with phosphinate/phosphonate arms | Forms stable octahedral N₃O₃ in-cage complexes. | High thermodynamic selectivity for Ga³⁺ over other divalent metals. | acs.org |
| Gd(III) | 1,4-disubstituted cyclen with phosphonate arms | The phosphonate ligand forms the most stable complexes. | The Gd(III) complex shows high stability, with full complex formation at pH ~6. | mdpi.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| 3-bromodiethylpropionaldehyde |
| Bromoethane |
| Bromopropane |
| Butylphosphonic ester-acid derivatives |
| Calcium (Ca²⁺) |
| Carbon dioxide |
| Cesium carbonate |
| Cobalt(III) (Co³⁺) |
| Copper(II) (Cu²⁺) |
| Cyclohexyl methylphosphonate (CyMPA) |
| Diaryl iodonium (B1229267) triflate |
| Dichloromethane |
| Diethyl methylphosphonite |
| Diethylphosphite |
| Dimthis compound |
| This compound (EMPA) |
| Ethylphosphonic acid (EPA) |
| Gadolinium(III) (Gd³⁺) |
| Gallium(III) (Ga³⁺) |
| Iodoethane |
| Isopropyl methylphosphonic acid (IMPA) |
| Lanthanum(III) (La³⁺) |
| Magnesium (Mg²⁺) |
| Methanephosphonic acid |
| Methanol (B129727) |
| Methylamine |
| Methylphosphonic acid (MPA) |
| Methylphosphonic ester-acid derivatives |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |
| Pinacolyl methylphosphonate (PMPA) |
| Strontium (Sr²⁺) |
| tert-Butyldimethylsilyl chloride (TBDMSCl) |
| Triethylamine |
| Trimethyloxonium tetrafluoroborate (TMO·BF₄) |
Advanced Analytical Techniques for Characterization and Detection of Ethyl Methylphosphonate
Chromatographic Separations
Chromatographic methods are central to the analysis of ethyl methylphosphonate (B1257008), providing the necessary separation from interfering compounds prior to detection. The choice of chromatographic technique is often dictated by the sample matrix and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, due to the non-volatile nature of ethyl methylphosphonate, derivatization is a mandatory step to convert it into a more volatile form suitable for GC analysis. nih.govosti.gov
Common derivatization reagents include silylating agents, such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms a tert-butyldimethylsilyl (TBDMS) derivative of EMPA. nih.govcapes.gov.br Another approach is methylation, using reagents like trimethylphenylammonium hydroxide (B78521) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO•BF4), to convert EMPA into its methyl ester, ethyl mthis compound (EMMP). osti.govjst.go.jpnih.gov This derivatized product can then be readily analyzed by GC-MS. osti.govrsc.org The use of TMO•BF4 is considered a safer alternative to the traditionally used diazomethane (B1218177) for methylation. osti.gov
The GC-MS analysis itself involves separating the derivatized EMPA on a capillary column, followed by detection using a mass spectrometer. osti.govopcw.org Electron ionization (EI) is a common ionization technique used, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification. nih.govopcw.org For enhanced sensitivity and specificity, especially in complex matrices like soil or biological samples, tandem mass spectrometry (GC-MS/MS) can be employed. opcw.org
Table 1: GC-MS Derivatization and Analysis of this compound
| Derivatization Reagent | Derivative Formed | Key GC-MS Findings | References |
|---|---|---|---|
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS-EMPA | Allows for detection limits of less than 5 pg. nih.gov | nih.govcapes.gov.br |
| Trimethyloxonium tetrafluoroborate (TMO•BF4) | Ethyl Mthis compound (EMMP) | Effective for methylation in various matrices, including soil. osti.govnih.gov | osti.govnih.gov |
| Trimethylphenylammonium hydroxide | Ethyl Mthis compound (EMMP) | Used for derivatization in groundwater samples. researchgate.net | jst.go.jpresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) offers the advantage of analyzing non-volatile compounds like this compound directly, without the need for derivatization. spectroscopyonline.comsielc.com This technique separates compounds in the liquid phase, followed by ionization and detection by a mass spectrometer.
Reversed-phase liquid chromatography is a common approach, often using ion-pairing agents to improve the retention of polar compounds like EMPA on the non-polar stationary phase. spectroscopyonline.com The separated analytes are then typically ionized using electrospray ionization (ESI) before entering the mass spectrometer. mdpi.com
Tandem mass spectrometry (LC-MS/MS) is frequently used for enhanced selectivity and sensitivity, allowing for the detection of EMPA at very low concentrations in various sample types, including environmental and biological samples. mdpi.comnih.gov For instance, a method for screening degradation products of the nerve agent VX in soil samples utilized LC-MS. neliti.com Another study demonstrated the use of LC-ESI-MS/MS for the analysis of EMPA in hair, concrete, and plant extracts after cationic derivatization to enhance signal intensity. mdpi.com
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged species like the anionic form of this compound. jst.go.jpnih.gov
CE methods have been developed for the quantitative analysis of chemical warfare agent degradation products, including EMPA. nih.govacs.org Detection can be achieved through various means, including indirect UV detection or conductivity detection. nih.gov For improved sensitivity, indirect laser-induced fluorescence detection has been shown to achieve detection limits in the low parts-per-billion range for EMPA. acs.org
The technique has been successfully applied to the analysis of EMPA in complex matrices, such as agent neutralization solutions and aqueous soil extracts. jst.go.jpnih.gov
Table 2: Capillary Electrophoresis Methods for this compound Detection
| Detection Method | Key Findings | References |
|---|---|---|
| Indirect UV Detection | Validated for quantitative analysis in reaction masses. nih.gov | nih.gov |
| Conductivity Detection | Used for the analysis of chemical warfare agent degradation products. nih.gov | nih.gov |
| Indirect Laser-Induced Fluorescence | Achieved detection limits of 0.1 μM (9 ppb). acs.org | acs.org |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly effective for the separation of highly polar compounds. researchgate.netnih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. researchgate.net
HILIC has been successfully coupled with tandem mass spectrometry (HILIC-MS/MS) for the sensitive detection of this compound in environmental samples. researchgate.netnih.gov One study detailed a method for the determination of EMPA and other alkyl methylphosphonic acids in dust and ground samples, achieving a detection limit of 70 pg/mL for EMPA. nih.gov Another application note describes the gradient separation of several organophosphonic acids, including EMPA, using an ACQUITY UPLC BEH Amide column. waters.com
This technique is advantageous as it can simultaneously separate underivatized alkyl methylphosphonic acids. researchgate.netnih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.
³¹P NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds. This compound exhibits a characteristic signal in the ³¹P NMR spectrum. For example, in the decontamination of the nerve agent VX, the formation of EMPA was confirmed by a signal at 30.06 ppm in the ³¹P NMR spectrum. researchgate.net The chemical shift of methylphosphonate has also been characterized as a pH indicator in ³¹P NMR studies. researchgate.net
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of a related compound, 2-diisopropylaminoethyl this compound, shows distinct signals for the ethyl and methyl groups. core.ac.uk
¹³C NMR: Carbon-13 NMR gives insight into the carbon skeleton of the molecule. The ¹³C NMR spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is available in spectral databases. nih.gov Similarly, spectra for related compounds like dimthis compound provide reference data. chemicalbook.com
NMR spectroscopy, often used in conjunction with chromatography and mass spectrometry, plays a crucial role in the definitive identification of this compound. rsc.org
Table 3: NMR Spectroscopic Data for this compound and Related Compounds
| Nucleus | Compound | Key Spectral Features | References |
|---|---|---|---|
| ³¹P | This compound (EMPA) | Signal at 30.06 ppm. researchgate.net | researchgate.net |
| ¹H | 2-diisopropylaminoethyl this compound | Distinct signals for ethyl and methyl groups. core.ac.uk | core.ac.uk |
| ¹³C | This compound, TMS derivative | Spectrum available in databases. nih.gov | nih.gov |
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable tools for the structural characterization of this compound. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint.
Diffuse reflection FTIR spectroscopy has been utilized to analyze this compound in soil samples. nih.gov The resulting spectra, when converted to Kubelka-Munk units, can be used for quantitative analysis. nih.gov Key infrared absorption bands for EMPA have been identified, including the characteristic P-O-C vibration mode. researchgate.net Experimental studies have investigated the adsorption and photocatalytic degradation of EMPA on titanium dioxide surfaces using attenuated total reflection-FTIR (ATR-FTIR), allowing for the observation of its characteristic IR frequencies under ambient conditions. researchgate.net The National Institute of Standards and Technology (NIST) provides a reference condensed phase IR spectrum for this compound, which serves as a benchmark for its identification. nist.gov
| Technique | Application | Key Findings |
| Diffuse Reflection FTIR | Quantitative analysis of EMPA in soil | Enables quantitation using Kubelka-Munk units, though susceptible to baseline-related artifacts. nih.gov |
| ATR-FTIR | Study of surface adsorption and degradation | Observed characteristic P-O-C vibration mode of EMPA on TiO2 surfaces. researchgate.net |
| Condensed Phase IR | Reference standard | Provides a standard spectral fingerprint for identification. nist.gov |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a cornerstone for the sensitive and specific detection of this compound. Various MS ionization and analyzer technologies are employed, each offering distinct advantages.
Time-of-Flight Mass Spectrometry (TOF-MS) , particularly when coupled with gas chromatography (GC), provides exact mass measurements, which is crucial for the confirmation of derivatized EMPA. nih.gov For instance, GC-TOF-MS has been used to confirm the formation of tert-butyldimethylsilyl (TBDMS) derivatives of EMPA and other nerve agent degradation products. nih.gov Proton transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS) has also demonstrated the ability to detect chemical warfare agent simulants in real-time. capes.gov.brcapes.gov.br
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , when interfaced with GC, offers an element-specific detection method. GC-ICP-MS has been successfully applied to the analysis of derivatized nerve agent degradation products, including EMPA, in river water and soil with very low detection limits. nih.gov
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid, direct analysis of samples with minimal preparation. rsc.orgsemanticscholar.org It has been successfully used to detect and quantify EMPA and other hydrolysis products in biological matrices like blood and urine, achieving low ng/mL detection limits, particularly in negative ion mode. rsc.orgsemanticscholar.org This technique shows great potential for field-based screening. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used, especially in conjunction with liquid chromatography (LC). LC-ESI-MS and LC-ESI-MS/MS are powerful methods for analyzing EMPA in various samples, including soil extracts and human serum. iteh.aicapes.gov.brnih.govnih.gov ESI-MS can detect both the molecular ion and product ions, providing structural information. capes.gov.br The sensitivity of ESI-MS/MS can be significantly enhanced through cationic derivatization of organophosphorus acids like EMPA. mdpi.com
| MS Technique | Common Hyphenation | Key Advantages & Applications |
| TOF-MS | GC | Provides high-resolution, exact mass measurements for confident identification of EMPA derivatives. nih.govacs.orgfossiliontech.comnih.gov |
| ICP-MS | GC | Offers element-specific (phosphorus) detection, leading to high selectivity and low detection limits in complex matrices. nih.gov |
| Paper Spray-MS | Direct Analysis | Enables rapid, high-throughput screening of biological and environmental samples with minimal preparation. rsc.orgsemanticscholar.orgresearchgate.net |
| ESI-MS | LC | A versatile and widely used technique for the sensitive and specific quantification of EMPA in diverse sample types. iteh.aicapes.gov.brnih.govnih.govmdpi.com |
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of trace-level detection. SERS has been applied to the analysis of organophosphorus compounds, including models related to EMPA. rsc.orgresearchgate.net By adsorbing the analyte onto a nanostructured metal surface (typically silver or gold), the Raman signal can be enhanced by many orders of magnitude. rsc.org Studies have demonstrated the detection of VX and its hydrolysis products, including ethyl methylphosphonic acid, using SERS, with each compound producing a distinct series of peaks. optica.org This technique shows promise for developing sensitive analytical methods for organophosphorus compounds. rsc.org Flexible SERS substrates are also being developed to allow for easy sampling from various surfaces. researching.cn
Hyphenated Techniques for Comprehensive Analysis
To achieve the high degree of separation and certainty required for the analysis of this compound in complex samples, chromatographic techniques are commonly coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful tool for the analysis of volatile compounds. Since EMPA is non-volatile, it requires derivatization prior to GC-MS analysis. nih.govnih.govmdpi.com Common derivatization methods include silylation (e.g., with TBDMS) and methylation. nih.govnih.govmdpi.com GC-MS, particularly in tandem with MS/MS, has been used for the unequivocal identification of EMPA in biological samples like human serum. opcw.org
Liquid Chromatography-Mass Spectrometry (LC-MS) , and more specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , is a preferred method as it can often analyze EMPA directly without derivatization. iteh.aicapes.gov.brastm.org This technique is suitable for analyzing aqueous samples and thermally unstable compounds. capes.gov.br It has been standardized for the determination of EMPA in soil and water. iteh.aiastm.orgastm.org Ultrahigh-performance liquid chromatography (UPLC-MS/MS) offers faster analysis times, which is beneficial for high-throughput screening after large-scale contamination incidents. acs.org
| Hyphenated Technique | Sample Type | Derivatization | Key Advantages |
| GC-MS(/MS) | Biological fluids, soil | Required (e.g., silylation, methylation) nih.govnih.govmdpi.com | High chromatographic resolution, established libraries for identification. opcw.orgjst.go.jp |
| LC-MS(/MS) | Water, soil, biological fluids | Often not required capes.gov.br | Direct analysis of aqueous samples, suitable for non-volatile and thermally labile compounds. clvaw-cdnwnd.comresearchgate.netiteh.aiastm.orgastm.org |
Sample Preparation and Derivatization for Enhanced Analytical Detection
Effective sample preparation is crucial for isolating this compound from the sample matrix and minimizing interferences. For complex matrices like soil, methods such as pressurized fluid extraction (PFE) are used. iteh.aiastm.org Solid-phase extraction (SPE) is another common technique for cleaning up and concentrating EMPA from aqueous and biological samples before analysis. nih.govmdpi.comresearchgate.net
Derivatization is a key step for converting non-volatile and polar analytes like EMPA into species suitable for GC analysis. This chemical modification enhances volatility and improves chromatographic behavior.
Common Derivatization Strategies:
Silylation: Reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives of EMPA. nih.govjst.go.jp This is a widely employed method in GC-MS analysis. mdpi.com
Methylation: Reagents such as trimethyloxonium tetrafluoroborate can be used to convert EMPA into its more volatile methyl ester. nih.govosti.gov
Pentafluorobenzylation: Derivatization with pentafluorobenzyl bromide (PFBBr) allows for highly sensitive detection using GC-MS with negative chemical ionization (NCI). mdpi.comnih.gov
Cationic Derivatization: For LC-ESI-MS/MS, derivatization with a cationic reagent can significantly enhance ionization efficiency and thus sensitivity. mdpi.com
The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis, such as the need for high sensitivity or structural confirmation. mdpi.com
Environmental Chemistry and Biogeochemical Cycling of Ethyl Methylphosphonate
Environmental Fate and Transport Mechanisms
The environmental behavior of ethyl methylphosphonate (B1257008) is largely dictated by the chemical stability of its bonds and its interaction with environmental matrices like water and soil. The molecule contains both phosphoester (P-O-C) linkages and a direct carbon-phosphorus (C-P) bond.
The C-P bond is known to be exceptionally stable and resistant to chemical hydrolysis, thermal decomposition, and photolysis. msu.ruqub.ac.uk This inherent stability means that the C-P bond is not easily broken without specific enzymatic or aggressive chemical action. In contrast, the P-O-C ester bonds are more susceptible to hydrolysis.
Hydrolysis is a primary abiotic degradation pathway for ethyl methylphosphonate in aquatic environments. The process involves the cleavage of the ethyl ester bond (C-O fission) or the P-O bond. Studies on a range of phosphonate (B1237965) esters have shown that the rate and mechanism of hydrolysis are dependent on pH.
Acid-catalyzed hydrolysis: In acidic conditions, the hydrolysis of phosphonate esters can occur. For some phosphonates, this process involves the fission of the alkyl-oxygen bond. acs.orgrsc.org
Alkaline hydrolysis: In alkaline solutions, hydrolysis typically proceeds via a nucleophilic attack on the phosphorus atom, leading to P-O bond fission. acs.orgrsc.org This process cleaves the ethyl ester group, releasing ethanol (B145695) and forming the methylphosphonic acid anion. The rate of alkaline hydrolysis is generally faster than acid hydrolysis for simple alkyl phosphonates. rsc.org
The primary product of the hydrolysis of the ester linkage in this compound is methylphosphonic acid (MPA) . oup.com MPA itself is highly resistant to further abiotic degradation. nih.gov
The transport of this compound in the environment is influenced by its solubility in water and its potential for sorption to soil and sediment particles. As a relatively polar and water-soluble compound, it is expected to be mobile in aquatic systems and has the potential to leach through soil profiles into groundwater. Its persistence is largely determined by the rate of biotic and abiotic degradation processes.
Microbial Degradation and Bioremediation Processes
Microorganisms have evolved sophisticated enzymatic pathways to cleave the stable C-P bond in phosphonates, allowing them to utilize these compounds as a phosphorus source, particularly in phosphate-limited environments. qub.ac.uknih.gov The biodegradation of this compound is expected to proceed via pathways known to act on other alkylphosphonates. Two major pathways are the C-P lyase pathway and the phosphonatase pathway.
The C-P lyase pathway is a multi-enzyme complex capable of cleaving the C-P bond in a wide variety of phosphonates, including unsubstituted alkylphosphonates. asm.orgnih.gov This makes it the most likely pathway for the complete microbial degradation of this compound.
The C-P lyase machinery is encoded by the phn operon, which in Escherichia coli consists of 14 genes (phnC to phnP). asm.orgmdpi.com The core enzyme complex responsible for the C-P bond cleavage is thought to be composed of the protein products of the phnG, phnH, phnI, and phnJ genes. nih.govadvancedsciencenews.com
For ethylphosphonate, the C-P lyase pathway has been shown to produce ethane. hawaii.edu Therefore, it is predicted that the degradation of the methylphosphonic acid backbone of this compound via this pathway would yield methane (B114726). mdpi.com
Table 1: Core Components of the E. coli C-P Lyase Complex and Their Postulated Functions
| Gene Product | Proposed Function | Reference |
|---|---|---|
| PhnG, PhnH, PhnI, PhnL | Involved in the initial activation of the phosphonate substrate. | nih.gov |
| PhnI | A nucleosidase that can displace adenine (B156593) from ATP. | nih.govbeilstein-institut.de |
| PhnJ | Catalyzes the S-adenosyl-L-methionine (SAM)-dependent radical cleavage of the C-P bond. | advancedsciencenews.comfrontiersin.org |
This table is based on the well-studied E. coli system and represents the general functions within the pathway.
The phosphonatase pathway is another microbial strategy for C-P bond cleavage, but it has a much narrower substrate specificity compared to C-P lyase. asm.org This pathway acts on phosphonates that have a carbonyl group adjacent (at the beta-position) to the C-P bond. tamu.edu
The archetypal substrate for this pathway is 2-aminoethylphosphonate (2-AEP), which is first converted by a transaminase to phosphonoacetaldehyde (B103672). asm.orgnih.gov The enzyme phosphonatase (also known as phosphonoacetaldehyde hydrolase, the product of the phnX gene) then catalyzes the hydrolytic cleavage of the C-P bond in phosphonoacetaldehyde to produce acetaldehyde (B116499) and inorganic phosphate (B84403). frontiersin.orgnih.gov
A diverse range of bacteria, primarily isolated from soil and marine environments, have been identified with the ability to degrade phosphonates. While studies specifically isolating this compound degraders are limited, numerous organisms have been shown to degrade structurally similar compounds like ethylphosphonate and methylphosphonate.
A strain of Pseudomonas testosteroni was shown to aerobically cleave the C-P bond of both methylphosphonate and ethylphosphonate, releasing methane and ethane, respectively. hawaii.edu This provides direct evidence for a microbial pathway capable of mineralizing the alkyl group of simple phosphonates. Other key microorganisms in phosphonate degradation include:
Pseudomonas stutzeri : Possesses two distinct C-P lyase operons and can grow on methylphosphonate and aminoethylphosphonate. nih.gov
Klebsiella aerogenes : Utilizes phosphonates and phosphites as a sole phosphorus source via phn genes. nih.gov
Ochrobactrum sp. : A bacterial isolate capable of degrading various aminophosphonates, utilizing a C-P lyase system. mpg.de
Marine Bacteria : Organisms such as Sulfitobacter and members of the Oceanospirillaceae family have been identified in marine environments with the genetic capacity (C-P lyase) to degrade alkylphosphonates found in dissolved organic matter. hawaii.edu
Gram-positive Bacteria : While less common, some Gram-positive bacteria like Arthrobacter sp. and Bacillus megaterium have also been shown to possess C-P lyase activity. msu.ru
Table 2: Examples of Phosphonate-Degrading Microorganisms
| Microorganism | Degraded Phosphonate(s) | Degradation Pathway | Habitat | Reference(s) |
|---|---|---|---|---|
| Pseudomonas testosteroni | Ethylphosphonate, Methylphosphonate | C-P Lyase | Soil/Water | hawaii.edu |
| Pseudomonas stutzeri | Methylphosphonate, Aminoethylphosphonate | C-P Lyase | Marine | nih.govhawaii.edu |
| Ochrobactrum anthropi | Methylphosphonate, Glyphosate | C-P Lyase | Soil | nih.gov |
| Klebsiella aerogenes | General Phosphonates | C-P Lyase | Various | nih.gov |
| Sulfitobacter sp. | Methylphosphonate, 2-Hydroxyethylphosphonate | C-P Lyase | Marine | hawaii.edu |
Bioremediation strategies for phosphonate-contaminated sites leverage the metabolic capabilities of the microorganisms described above. The primary approach involves stimulating the activity of indigenous phosphonate-degrading bacteria or introducing specialized strains to the contaminated environment.
A key challenge in phosphonate bioremediation is that the C-P lyase pathway is typically repressed when more easily accessible phosphorus sources, like inorganic phosphate, are present. msu.rumsu.ru Therefore, effective bioremediation often requires conditions of phosphate limitation to induce the expression of the phn operon.
Research into enhancing bioremediation has explored several avenues:
Bioaugmentation : The introduction of known potent phosphonate-degrading bacteria, such as strains of Pseudomonas or Arthrobacter, to a contaminated site.
Genetic Engineering : Modifying bacteria to enhance their degradative capabilities. For instance, research on Klebsiella aerogenes showed that increasing the dosage of phn genes could enhance phosphonate utilization. nih.gov Another strategy involves engineering the organisms to overcome phosphate repression, allowing them to degrade phosphonates even in the presence of inorganic phosphate. nih.govmsu.ru
Understanding Limiting Factors : Successful bioremediation requires managing environmental conditions. Besides phosphate levels, factors like pH, temperature, oxygen availability (for aerobic pathways), and the presence of a suitable carbon source can influence the efficiency of microbial degradation.
The ultimate goal of these strategies is the complete mineralization of the phosphonate into inorganic phosphate, carbon dioxide, and water, or simple alkanes in the case of C-P lyase. qub.ac.ukhawaii.edu
Identification and Characterization of Microorganisms Involved in Phosphonate Biodegradation
Photochemical Degradation in Aquatic Environments
While the C-P bond is highly resistant to direct photolysis, photochemical processes can contribute to the degradation of this compound in sunlit aquatic environments, particularly through indirect mechanisms. msu.ruqub.ac.uk
Indirect photolysis involves the interaction of the phosphonate molecule with photochemically generated reactive species, such as hydroxyl radicals (•OH). These highly reactive oxidants can attack the organic structure of the molecule. The degradation of phosphonates can be significantly accelerated in the presence of photosensitizers or catalysts.
Research on various phosphonates has demonstrated enhanced degradation under the following conditions:
UV/H₂O₂ Systems : The combination of ultraviolet (UV) light and hydrogen peroxide (H₂O₂) generates hydroxyl radicals, which can effectively degrade phosphonates. oieau.fr
Photo-Fenton Reactions : The presence of iron ions (Fe²⁺/Fe³⁺) and hydrogen peroxide under UV light (Photo-Fenton process) is a powerful advanced oxidation process that has been shown to degrade recalcitrant phosphonates. ucc.edu.gh
Semiconductor Photocatalysis : Titanium dioxide (TiO₂) is a well-known photocatalyst. Upon UV irradiation, TiO₂ generates electron-hole pairs that lead to the formation of reactive oxygen species. Studies on the simulant dimthis compound (DMMP) showed that it undergoes stepwise photodegradation on TiO₂ surfaces, eventually yielding methylphosphonic acid and then inorganic phosphate, CO₂, and water. researchgate.net
Metal Ion Influence : The presence of certain divalent metal ions, such as manganese (Mn²⁺), can also influence the photochemical degradation of phosphonates. ucc.edu.gh
These photochemical processes likely degrade this compound by first attacking the more labile parts of the molecule, such as the ethyl ester group, followed by the progressive oxidation of the methylphosphonic acid core, ultimately leading to the cleavage of the C-P bond and complete mineralization. researchgate.net
Adsorption and Interaction with Environmental Matrices (e.g., Soil, Titanium Dioxide Surfaces)
The mobility and persistence of this compound in the environment are significantly influenced by its tendency to adsorb to solid surfaces. Research has focused on its interaction with common soil minerals and engineered surfaces like titanium dioxide, which is used in photocatalytic degradation.
The adsorption behavior of EMPA is largely dictated by the chemical nature of the surface and the pH of the surrounding medium. Studies on EMPA and related methylphosphonates have shown a strong affinity for metal oxides, particularly iron oxyhydroxides such as goethite (α-FeOOH), a common mineral in soils. osti.govosti.govacs.org In contrast, adsorption on clay minerals like montmorillonite (B579905) and on silica (B1680970) is weak. osti.govosti.gov This suggests that the primary mechanism for EMPA retention in soil is through ligand exchange with surface hydroxyl groups on iron and aluminum oxides. osti.gov
The interaction of EMPA with titanium dioxide (TiO₂) surfaces has been investigated, often in the context of photocatalytic decomposition. Attenuated total reflection-infrared Fourier transform spectroscopy (ATR-FTIR) studies have confirmed the adsorption of EMPA onto TiO₂ films. The observation of characteristic infrared frequencies corresponding to the P-O-C vibration mode of the ethoxy group indicates that the molecule binds to the TiO₂ surface. researchgate.net The adsorption is a prerequisite for subsequent photodegradation, where UV irradiation of the TiO₂-EMPA system leads to the breakdown of the compound. researchgate.netacs.org Studies using the simulant dimthis compound (DMMP) show that adsorption on metal oxides typically involves the binding of the phosphoryl (P=O) group to an acidic site on the oxide surface. mdpi.com
The pH of the system is a critical factor controlling adsorption. For related compounds like methylphosphonic acid (MPA), adsorption on goethite is nearly complete at a pH below 6 but decreases significantly as the pH becomes more alkaline. acs.org This pH-dependent behavior is tied to the acid dissociation constant (pKa) of the phosphonate. At pH values below their pKa, phosphonates are less dissociated and interact more strongly with the positively charged mineral surfaces.
| Environmental Matrix | Adsorption Affinity of EMPA/Related Phosphonates | Governing Mechanism | Key Findings | Source(s) |
|---|---|---|---|---|
| Goethite (α-FeOOH) | Strong | Ligand Exchange | EMPA and MPA show strong adsorption, which is pH-dependent. Adsorption is highest at acidic pH and decreases in alkaline conditions. | osti.gov, osti.gov, acs.org |
| Titanium Dioxide (TiO₂) | Moderate to Strong | Surface Complexation | EMPA adsorbs on TiO₂ surfaces, enabling photocatalytic degradation. The phosphoryl group is the primary binding site. | researchgate.net, acs.org |
| Montmorillonite (Clay) | Weak/Poor | Not specified; likely weak electrostatic interactions. | EMPA and MPA show poor affinity for montmorillonite surfaces. | osti.gov, osti.gov |
| Silica (SiO₂) | Weak/Poor | Not specified; likely weak electrostatic interactions. | EMPA and MPA show poor affinity for silica. Simulant DMMP adsorbs molecularly via hydrogen bonding to hydrated silica surfaces. | dtic.mil, osti.gov, osti.gov |
| Silt Particles | Negligible | Not specified. | Adsorption of the related methylphosphonic acid was found to be negligible, indicating high potential mobility in silty soils with low metal oxide content. | nih.gov |
Speciation of Phosphonates in Natural Water Systems
The chemical form, or speciation, of this compound in natural waters determines its solubility, bioavailability, and reactivity. Speciation is primarily controlled by the pH of the water and the presence of metal cations.
Ethyl methylphosphonic acid is a monobasic acid with a pKa of approximately 2.16. spectroscopyonline.com This means that in most natural water systems, which typically have a pH between 6 and 9, the this compound molecule will be fully deprotonated, existing as the this compound anion (CH₃P(O)(OC₂H₅)O⁻). The degree of dissociation is crucial for its interaction with other chemical species in the water.
| pH Range | Dominant Species | Charge | Environmental Significance | Source(s) |
|---|---|---|---|---|
| < 2.16 | Ethyl methylphosphonic acid (CH₃P(O)(OC₂H₅)OH) | Neutral | Predominates in highly acidic environments. Higher potential for adsorption to mineral surfaces. | spectroscopyonline.com, acs.org |
| > 2.16 | This compound anion (CH₃P(O)(OC₂H₅)O⁻) | -1 | The dominant form in most natural rivers, lakes, and oceans. Increased solubility and mobility in water. | spectroscopyonline.com |
The biogeochemical cycling of simple phosphonates like EMPA is linked to the broader phosphorus cycle. In marine and freshwater environments where phosphate, the primary source of phosphorus for microorganisms, is scarce, some microbes can utilize phosphonates as an alternative phosphorus source. hawaii.edu The presence and utilization of compounds like ethylphosphonate have been documented in cyanobacteria. nih.gov This biological uptake and metabolism represent a key removal pathway for phosphonates from the water column and integrate them into the local biogeochemical cycles. hawaii.edunih.gov
Advanced Applications in Materials Science and Industrial Catalysis Non Clinical Focus
Role as Synthetic Precursors and Intermediates
The chemical structure of ethyl methylphosphonate (B1257008), featuring a reactive phosphonate (B1237965) core with both ethyl and methyl ester groups, makes it a valuable precursor in the synthesis of a wide array of materials and chemicals.
Ethyl methylphosphonate and its analogs are instrumental in the development of polymers containing phosphonate groups. These functional groups can be incorporated into a polymer backbone or as pendant side chains, imparting unique properties such as flame retardancy, improved hydrophilicity, and the ability to chelate metals.
One significant area of research is the synthesis of poly(phosphonate)s. For example, water-soluble aliphatic poly(ethylene methylphosphonate)s can be synthesized through the metal-free, organocatalytic living anionic ring-opening polymerization (ROP) of cyclic phosphonate monomers like 2-methyl-1,3,2-dioxaphospholane 2-oxide (MeEP). rsc.orgmdpi.comacs.org This cyclic monomer can be prepared from precursors like methyl dichloro phosphonate. rsc.org The polymerization, often initiated by a primary alcohol and mediated by a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), allows for the creation of well-defined polymers with high molecular weights and narrow molecular weight distributions (Đ < 1.10). rsc.orgacs.org These poly(ethylene methylphosphonate)s are amorphous materials with a glass transition temperature (Tg) around -35 to -40 °C. rsc.orgacs.org
Another approach involves the free-radical copolymerization of vinylphosphonic acid (VPA) with monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA) to produce phosphonate-functionalized polymer nanoparticles. rsc.org Furthermore, polymers with pendant phosphonic acid groups can be prepared by polymerizing monomers containing phosphonate esters, followed by hydrolysis of the ester groups. capes.gov.brd-nb.info This strategy is used to create materials like poly(vinylphosphonic acid) (PVPA), which has applications in areas requiring ion-exchange and proton-conducting properties. capes.gov.br
Table 1: Synthesis Methods for Phosphonate-Functionalized Polymers
| Polymer Type | Synthetic Method | Precursor/Monomer Example | Key Features of Polymer |
|---|---|---|---|
| Poly(ethylene methylphosphonate) | Ring-Opening Polymerization (ROP) | 2-methyl-1,3,2-dioxaphospholane 2-oxide (MeEP) | Water-soluble, amorphous, narrow molecular weight distribution. rsc.orgacs.org |
| Phosphonate-functionalized nanoparticles | Free-Radical Copolymerization | Vinylphosphonic acid (VPA) with styrene or MMA | Nanoparticles with surface phosphonate groups. rsc.org |
| Poly(vinylphosphonic acid) (PVPA) | Polymerization of VPA or its esters | Vinylphosphonic acid or its dialkyl esters | Proton-conducting, ion-exchange capabilities. capes.gov.br |
Organophosphorus compounds are widely recognized for their effectiveness as flame retardants, and alkyl phosphonates like this compound serve as important precursors in their synthesis. osti.gov These compounds function by interrupting the combustion cycle in either the gas phase (flame inhibition) or the condensed phase (char promotion).
While dimthis compound (DMMP) is a more commonly cited additive flame retardant, dithis compound (DEMP) and other related phosphonates are also utilized. psu.educambridge.orgresearchgate.netresearchgate.net They are incorporated into various polymers, including polyurethane foams, polyesters, and epoxy resins, to enhance fire resistance. cambridge.orgacs.orgmdpi.com For instance, the addition of DMMP to polyurethane foam has been shown to increase the Limiting Oxygen Index (LOI), a measure of flame retardancy. mdpi.com The mechanism often involves the phosphonate decomposing at high temperatures to release phosphoric acid, which catalyzes the formation of a protective char layer on the polymer surface. mdpi.com
Ethyl methylphosphinate, a closely related compound, is also noted as a precursor for organophosphorus flame retardants. osti.gov Products based on lower molecular weight phosphonates, such as DMMP, are sometimes preferred as they offer a higher phosphorus content, which is directly related to the flame-retardant efficiency. nih.gov
Dialkyl phosphonates are critical intermediates in the synthesis of acyclic nucleoside phosphonates, a class of antiviral drugs that includes Adefovir and Tenofovir. uni-mainz.deacs.org These drugs are administered as prodrugs, such as Adefovir dipivoxil and Tenofovir disoproxil, to enhance bioavailability. The synthesis of these complex molecules relies on the strategic introduction of a phosphonate moiety.
The synthesis of Adefovir (PMEA) often involves the alkylation of adenine (B156593) with a key intermediate like diethyl p-toluenesulfonyl methyl phosphonate or dialkyl (diethyl or diisopropyl) 2-(chloroethoxy)methylphosphonates. uni-mainz.de Similarly, the synthesis of Tenofovir involves the condensation of adenine with a chiral phosphonate building block. uni-mainz.de For example, a common route to Tenofovir involves reacting (R)-9-(2-hydroxypropyl)adenine (HPA) with an electrophile like diethyl p-toluenesulfonyloxymethylphosphonate (DESMP).
Table 2: Key Phosphonate Intermediates in Antiviral Synthesis
| Antiviral Drug | Key Phosphonate Intermediate | Synthetic Step | Reference |
|---|---|---|---|
| Adefovir (PMEA) | Diethyl (tosyloxy)methylphosphonate | Alkylation of adenine base. | |
| Adefovir (PMEA) | Diethyl 2-(chloroethoxy)methylphosphonate | Condensation with purine (B94841) base. | uni-mainz.de |
| Tenofovir (PMPA) | Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP) | Alkylation of (R)-9-(2-hydroxypropyl)adenine. | |
| Tenofovir / Adefovir | Di-tert-butyl (hydroxymethyl)phosphonate derivatives | Alkylation followed by mild deprotection. |
Precursors for Flame Retardants
Application in Heterogeneous Catalysis and Water Purification
Phosphonates like this compound are subjects of study in heterogeneous catalysis, particularly concerning their decomposition and transformation on solid surfaces. These studies are relevant for both chemical synthesis and environmental remediation, such as water purification and the destruction of chemical warfare agent simulants.
The catalytic decomposition of dimthis compound (DMMP), a close analog of this compound, has been extensively investigated over various metal oxide catalysts, including CuO/CeO2, TiO2, and ZrO2. On these surfaces, the decomposition typically proceeds via the scission of the P-OCH3 bond, leading to surface-bound methyl phosphonate species and the release of products like methanol (B129727). The use of heterogeneous catalysts offers advantages such as easier separation and potential for continuous processes. For example, CuO/CeO2 catalysts have shown high efficiency in the oxidative decomposition of DMMP.
In the context of water purification, the hydrolysis of phosphonates under hydrothermal conditions (hot-compressed water) is an effective method for their degradation into less toxic compounds, such as methylphosphonic acid and the corresponding alcohol. Studies on DMMP hydrolysis have shown that the process yields stable products, which is significant for developing on-site neutralization technologies for hazardous organophosphorus compounds.
Functionalization of Surfaces and Proton Conduction
The functionalization of surfaces with phosphonate groups is a key strategy for creating materials with tailored properties, including for applications in proton conduction. While this compound itself is not a proton conductor, it serves as a precursor to materials that are. The process involves chemically bonding phosphonate ester groups to a polymer or surface, followed by hydrolysis to the corresponding phosphonic acid (-P(O)(OH)2).
These phosphonic acid-functionalized materials are of great interest for use as proton exchange membranes (PEMs) in fuel cells, particularly for operation at intermediate temperatures (100–200 °C) and under anhydrous (water-free) conditions. psu.edumdpi.com The phosphonic acid groups facilitate proton transport through a self-dissociation mechanism and the formation of hydrogen-bond networks. psu.educambridge.org
Polymers such as poly(vinylphosphonic acid) (PVPA) and phosphonic acid-functionalized poly(trifluorostyrene) are examples of materials being developed for this purpose. osti.govmdpi.com The synthesis often begins with a monomer containing a phosphonate ester, such as a diethyl phosphonate. This monomer is polymerized, and the resulting polymer is then de-alkylated (hydrolyzed) to expose the acidic phosphonic acid groups. rsc.org The resulting membranes can exhibit high proton conductivity, sometimes comparable to or exceeding that of standard materials like Nafion under specific conditions.
Ligands in Metal Ion Extraction and Separation
The phosphonate group is a powerful ligand for metal ions, making organophosphorus compounds containing this functionality highly effective as extractants in hydrometallurgical processes and for environmental remediation. The oxygen atoms in the phosphonate group (P=O) are strong electron donors, allowing them to form stable chelate complexes with a wide range of metal ions.
Phosphonate-based extractants are used in solvent extraction, adsorption, and membrane separation techniques to selectively recover valuable or toxic metals from aqueous solutions. Their effectiveness is determined by factors such as the stability of the metal-ligand complex and the hydrophobicity of the extractant molecule, which is influenced by the alkyl or aryl groups attached to the phosphorus atom.
For example, polymeric resins functionalized with phosphonic acid groups are used to create sorbents for the removal of cations like Cu2+, Ca2+, and Ni2+ from water. The synthesis of these resins can involve grafting phosphonate ester groups onto a polymer support, such as styrene-divinylbenzene, followed by hydrolysis to the active phosphonic acid form. The choice of the substituent on the phosphorus atom (e.g., methyl vs. phenyl) can influence the sorption capacity and selectivity for different metal ions, such as uranium.
Development of Hybrid Materials and Nanoparticles
The unique chemical structure of this compound (EMP), featuring a reactive phosphonate group, has led to its use in the development of advanced hybrid materials and in the functionalization of nanoparticles. These applications leverage the ability of the phosphonate group to interact with or bind to various surfaces and to be integrated into larger molecular structures.
Research has focused on creating hybrid organic-inorganic materials where the properties of both components are combined to achieve novel functionalities. The phosphonate group is particularly effective for this purpose due to its coordination properties, allowing it to form strong bonds with metal ions and metal oxides. science.govresearchgate.net This has been exploited in the creation of metal-organic frameworks (MOFs) and for the surface modification of nanoparticles. researchgate.netarmy.mil
One area of investigation involves the interaction of organophosphates with MOFs, which are porous, crystalline materials consisting of metal nodes linked by organic molecules. army.milmdpi.com Studies on the nerve agent VX, O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, show that it hydrolyzes on the surface of zirconium-based MOFs like UiO-66. army.milrsc.org The primary and stable hydrolysis product of this reaction is this compound (EMPA). rsc.orgnih.gov This process demonstrates the formation of a hybrid system where EMPA becomes bound to the MOF surface, illustrating the framework's potential for capturing and decontaminating toxic agents. army.milarunrichard.com The interaction and reaction kinetics can be studied using techniques like high-resolution magic angle spinning (HRMAS) 31P nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the parent compound and the EMPA product on the material's surface. army.mil
The functionalization of nanoparticles with phosphonate groups is another significant application. Surface modification of nanoparticles is crucial for preventing aggregation, improving stability in various media, and adding specific functionalities. science.gov For instance, studies on silica (B1680970) nanoparticles have shown that introducing functional groups, such as methyl phosphonates, can effectively reduce the aggregation of amine-modified nanoparticles. science.gov
Direct studies on titanium dioxide (TiO2) nanoparticles have explored the adsorption and photocatalytic degradation of EMPA. researchgate.netacs.org Attenuated total reflection-infrared Fourier transform spectroscopy (ATR-FTIR) has been used to investigate EMPA adsorbed onto the surface of TiO2, revealing characteristic infrared frequencies corresponding to the P-O-C vibration mode. researchgate.net Such research is vital for understanding the environmental fate of organophosphorus compounds and for developing photocatalytic decontamination technologies.
Furthermore, this compound can be incorporated into larger, novel hybrid molecules. An example is the synthesis of coumarin-phosphonate hybrids, such as 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl this compound. This demonstrates the role of this compound as a building block in creating complex functional materials that merge the properties of different chemical classes.
Table 1: Research Findings on this compound in Hybrid Materials and Nanoparticles
| Research Area | Material/Nanoparticle | Key Findings & Methods | References |
|---|---|---|---|
| Hydrolysis on MOFs | Zirconium-based MOFs (e.g., UiO-66) | VX hydrolyzes to form this compound (EMPA) on the MOF surface. The reaction is monitored by 31P NMR. | army.milrsc.orgnih.gov |
| Surface-Bound Complexes | Nanomaterials | The nerve agent VX hydrolyzes to yield surface-bound complexes of this compound. | arunrichard.com |
| Photocatalysis | Titanium Dioxide (TiO₂) Nanoparticles | Adsorption and photocatalytic reaction of EMPA on the TiO₂ surface were studied using ATR-FTIR spectroscopy. | researchgate.netacs.org |
| Synthesis of Hybrids | Coumarin-Phosphonate Hybrids | This compound was used as a component in the synthesis of a novel coumarin-phosphonate hybrid molecule. | |
| Nanoparticle Stabilization | Silica Nanoparticles | General principle demonstrated with methyl phosphonates, which reduce aggregation of amine-modified silica nanoparticles. | science.gov |
Utility in Semiconductor Technology
This compound and its structural analogs are significant in semiconductor technology, primarily in the development of highly sensitive chemical gas sensors. The utility stems from the interaction of the polar phosphonate group with the surfaces of various semiconductor materials, which induces a measurable change in their electrical properties. koreascience.krbiznine.com While much of the sensor development has utilized close analogs like dimthis compound (DMMP) and dithis compound (DEMP) as safer simulants for nerve agents, the principles and technologies are directly applicable to the detection of this compound, which is a key degradation product of the nerve agent VX. nih.govkoreascience.krmdpi.comresearching.cn
Metal oxide semiconductor (MOS) sensors are a widely studied class of chemiresistive sensors for this purpose. koreascience.krresearchgate.net These sensors operate based on a change in the electrical resistance of a metal oxide material (e.g., SnO₂, ZnO, TiO₂) upon adsorption of gas molecules. koreascience.krresearchgate.net The detection of organophosphorus compounds like DMMP on n-type semiconductors such as tin dioxide (SnO₂) or zinc oxide (ZnO) involves the reaction of the phosphonate with ionosorbed oxygen on the semiconductor surface. koreascience.krbiznine.com This reaction releases electrons into the semiconductor, causing a drop in resistance that can be correlated to the gas concentration. koreascience.kr Research on Al-doped ZnO nanoparticles has shown that such materials can detect DMMP at low concentrations, and it is proposed that the DMMP dissociates into species including this compound (MMP) and methylphosphonic acid on the sensor surface. biznine.com Sensor arrays composed of multiple MOS sensors have been successfully used to detect actual chemical warfare agents, including VX, demonstrating the capability of this technology to identify threats relevant to EMPA. mdpi.comresearchgate.net
A significant challenge in MOS sensor technology is the "poisoning" effect, where strongly bound products, such as methylphosphonic acid, remain on the surface after detection, preventing the sensor from returning to its baseline and reducing its sensitivity over time. acs.orgkoreascience.kr
Beyond traditional metal oxides, advanced semiconductor materials are being explored for enhanced sensor performance. Graphene and other two-dimensional materials are particularly promising for field-effect transistor (FET) based sensors. mdpi.comaip.orgsigmaaldrich.com A graphene field-effect transistor (GFET) uses a one-atom-thick sheet of graphene as its channel, making its conductivity exceptionally sensitive to surface-adsorbed molecules. sigmaaldrich.comgraphenea.com The entire channel is effectively a surface, maximizing interaction with the analyte and offering the potential for extremely high sensitivity. sigmaaldrich.com GFETs functionalized with specific receptor molecules have been shown to detect DMMP at sub-parts-per-billion (ppb) levels. mdpi.com The principles underlying these advanced sensors are applicable for creating highly sensitive devices for this compound.
Table 2: Semiconductor Technologies for Detecting this compound and Analogs
| Semiconductor Technology | Material Examples | Principle of Detection | Target Analytes Studied | References |
|---|---|---|---|---|
| Metal Oxide Semiconductor (MOS) Sensors | SnO₂, ZnO, Al-doped ZnO | Chemiresistive: Analyte interacts with the oxide surface, changing its electrical resistance. | DMMP, DEMP, VX | koreascience.krbiznine.commdpi.comresearchgate.net |
| Graphene Field-Effect Transistors (GFETs) | Graphene | Field-Effect: Adsorption of analyte on the graphene channel modulates the source-drain current. | DMMP | mdpi.comaip.orgsigmaaldrich.com |
| Carbon Nanotube (CNT) FETs | Single-Walled Carbon Nanotubes (SWNTs) | Field-Effect: Analyte interaction with the CNT channel alters its conductivity. | DMMP | mdpi.com |
| Surface Acoustic Wave (SAW) Sensors | Piezoelectric substrate with sensitive film (e.g., SiO₂ MIPs) | Mass-Loading & Viscoelasticity: Adsorption of analyte onto a sensitive film on a piezoelectric substrate shifts the resonant frequency. | DMMP | researchgate.netnih.gov |
Theoretical and Computational Studies of Ethyl Methylphosphonate
Molecular Structure and Electronic Properties
Ethyl methylphosphonate (B1257008) (EMP), a member of the organophosphorus compound family, possesses a central phosphorus atom bonded to a methyl group, an ethyl ester group, and two oxygen atoms, one of which is a phosphoryl oxygen. Its molecular formula is C3H9O3P, and it has a molecular weight of approximately 124.08 g/mol . scbt.comlgcstandards.com The structure features a tetrahedral geometry around the phosphorus atom.
Computational studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding the molecule's electronic properties. These studies help in determining quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment (μ), and chemical potential. researchgate.net These parameters are fundamental in predicting the molecule's reactivity and stability. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. researchgate.net The dipole moment provides insights into the molecule's polarity and its interaction with polar solvents and other molecules.
The phosphorus-oxygen double bond (phosphoryl group) significantly influences the electronic properties and molecular geometry, affecting bond lengths and electron density distribution. The presence of four different substituents attached to the phosphorus atom (methyl, ethoxy, and two oxygen atoms) creates a chiral center, leading to the existence of enantiomers.
Table 1: Physicochemical Properties of Ethyl Methylphosphonate
| Property | Value | Source |
|---|---|---|
| CAS Number | 1832-53-7 | scbt.comlgcstandards.comsigmaaldrich.comsigmaaldrich.comisotope.comsielc.com |
| Molecular Formula | C3H9O3P | scbt.comlgcstandards.comsielc.com |
| Molecular Weight | 124.08 g/mol | scbt.comlgcstandards.comsigmaaldrich.comsigmaaldrich.com |
| Density | 1.172 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.426 | sigmaaldrich.com |
| Flash Point | 113 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry plays a pivotal role in elucidating the reaction mechanisms involving this compound. Theoretical models can map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For example, studies on the hydrolysis of similar phosphonate (B1237965) esters have utilized computational methods to compare different mechanistic pathways, such as the AAc2 and AAl1 mechanisms. These studies can determine the favorability of a concerted versus a stepwise mechanism and the role of solvent molecules in stabilizing transition states.
In the context of atmospheric chemistry, computational analyses have been used to investigate the gas-phase reactions of related organophosphonates with atmospheric oxidants like hydroxyl (OH) radicals. acs.org For dimethyl ethylphosphonate (DMEP), a compound structurally similar to EMP, computational studies using methods like CBS-QB3 and RRKM theory have explored its isomerization and decomposition pathways at high temperatures. researchgate.net These studies identify different conformational isomers and their relative stabilities, as well as the activation energies for various isomerization and decomposition channels. researchgate.net Such computational insights are invaluable for predicting the behavior of these compounds in different environments.
Modeling of Environmental Fate and Degradation
Computational models are instrumental in predicting the environmental fate and transport of this compound. As a degradation product of some chemical warfare agents, understanding its persistence and transformation in the environment is of significant interest. tandfonline.comnih.gov
Models can simulate processes such as hydrolysis, biodegradation, and photolysis. tandfonline.com The fundamental physical properties of a compound, including its vapor pressure, water solubility, and octanol-water partitioning coefficient (KOW), are key inputs for these models. osti.gov
Hydrolysis is a major degradation pathway for organophosphorus compounds. tandfonline.com Computational studies can model the hydrolysis of EMP under various pH conditions, predicting the reaction rates and identifying the degradation products. For instance, the hydrolysis of the nerve agent VX, which can produce ethyl methylphosphonic acid, has been shown to be significantly influenced by pH, with different products being favored in acidic versus alkaline conditions. osti.gov
Structure-Reactivity Relationships and Design Principles for Phosphonates
The study of structure-reactivity relationships (SRR) in phosphonates, including this compound, provides fundamental principles for designing new compounds with desired properties. By systematically modifying the structure of the phosphonate molecule and observing the effect on its reactivity, researchers can develop a deeper understanding of the underlying chemical principles.
For instance, the nature of the ester group (e.g., ethyl vs. methyl) and other substituents on the phosphorus atom can significantly influence the compound's stability, reactivity, and biological activity. cymitquimica.com Computational studies are often employed to rationalize these observed relationships by examining how structural changes affect the electronic properties of the molecule. researchgate.net
In the context of designing inhibitors for specific enzymes, SRR studies are particularly valuable. For example, research on phosphonate analogues as inhibitors of enzymes like aminopeptidases has shown that the nature of the side chains and their stereochemistry play a crucial role in determining the inhibitory potency and selectivity. acs.org Computational docking studies can be used to visualize how these molecules bind to the active site of an enzyme, providing insights for the rational design of more effective inhibitors. nih.gov
The principles derived from SRR studies can also be applied to the development of new materials. For example, phosphonate-derivatized dyes used in solar cells have been studied to understand how the number and position of phosphonate groups affect the electron injection efficiency and stability of the device. acs.org These studies help in designing more efficient and durable materials for solar energy conversion.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dimethyl ethylphosphonate |
| Dimthis compound |
| (5-Ethyl-2-methyl-2-oxido-1,3,2-dioxaphosphorinan-5-yl)methyl methyl P-methylphosphonic acid |
| Dimethylbis(2-((1-oxododecyl)oxy)ethyl)ammonium methyl phosphonate |
| Ethyl methylphosphinate |
| 2-Aminothis compound |
| Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate |
| Ethyl mthis compound |
| (N)-Methanocarba Phosphonate |
| Titanium(IV) phosphonates |
| Ethyl formate (B1220265) |
| Isopropyl formate |
| Ethyl acetate |
| Isopropyl acetate |
| VX (O-ethyl S-2-diisopropylaminoethyl methylphosphonothiolate) |
| Sarin |
| Soman |
| Thiodiglycol |
| Lewisite oxide |
| Ethyl methyl phosphonic acid |
| Methyl phosphonic acid |
| S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA 2192) |
| Isopropyl methylphosphonic acid |
| Diisopropyl methylphosphonate |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for detecting and quantifying Ethyl methylphosphonate in environmental or biological samples?
- Methodological Answer : this compound (EMP) is commonly analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity, particularly in aqueous matrices . Nuclear Magnetic Resonance (NMR) spectroscopy is employed to study its structural and dynamic properties, with parameters optimized for pH and temperature variations (e.g., chemical shifts at δ 32.5 ppm for phosphorus-31 NMR) . Gas chromatography (GC) coupled with mass spectrometry is also viable for volatile derivatives, such as trimethylsilyl (TMS) esters .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Due to its potential toxicity and role as a nerve agent degradation product, EMP requires strict safety measures:
- Use fume hoods and personal protective equipment (PPE), including gloves and goggles, to avoid inhalation or dermal exposure .
- Store in airtight containers away from oxidizing agents, and follow hazardous waste disposal guidelines (e.g., incineration in EPA-approved facilities) .
- Monitor workplace exposure limits (e.g., OSHA PEL/TWA) and implement spill-response protocols involving inert absorbents like vermiculite .
Q. How can researchers differentiate this compound from structurally similar organophosphonates in complex mixtures?
- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to distinguish EMP based on its exact mass (m/z 124.0398 for [C₃H₉O₃P]⁻). Ion chromatography with suppressed conductivity detection can separate EMP from analogs like methylphosphonic acid or isopropyl methylphosphonate, leveraging differences in retention times and charge density .
Advanced Research Questions
Q. What experimental strategies are used to investigate the degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Degradation studies often utilize pH-controlled hydrolysis experiments coupled with kinetic modeling. For example:
- At pH > 10, EMP undergoes base-catalyzed hydrolysis to methylphosphonic acid, monitored via ³¹P NMR .
- Advanced oxidation processes (AOPs) like UV/H₂O₂ are tested for mineralization efficiency, with intermediates tracked using LC-TOF-MS .
- Isotopic labeling (e.g., ¹⁸O) helps elucidate reaction mechanisms in soil or aqueous systems .
Q. How can researchers address contradictions in reported physicochemical properties of this compound (e.g., solubility, vapor pressure)?
- Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To resolve these:
- Validate purity via elemental analysis and NMR before property determination .
- Use standardized methods (e.g., ASTM D7597-16 for aqueous solubility) and replicate experiments across labs to assess reproducibility .
- Apply quantitative structure-property relationship (QSPR) models to predict properties when empirical data are inconsistent .
Q. What methodologies ensure reproducibility in studies involving this compound, particularly in environmental remediation research?
- Methodological Answer : Key steps include:
- Batch-to-batch consistency checks using GC-MS or LC-MS to confirm EMP concentration in spiked samples .
- In situ field trials with controlled variables (e.g., temperature, microbial activity) to validate lab-scale degradation rates .
- Interlaboratory comparisons using reference materials (e.g., NIST-certified EMP standards) to harmonize analytical protocols .
Q. How is this compound utilized as a simulant in chemical warfare agent (CWA) research, and what are the limitations of this approach?
- Methodological Answer : EMP serves as a non-toxic simulant for nerve agents like sarin (GB) in detection and decontamination studies. Limitations include:
- Differences in volatility and reactivity compared to actual CWAs; thus, DMMP (Dimthis compound) is often preferred for vapor-phase studies .
- Validation requires parallel testing with real agents under controlled conditions (e.g., using FTIR spectroscopy to compare degradation pathways) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
